molecular formula C20H23ClN2O3S B2938771 N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392323-93-2

N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2938771
CAS RN: 392323-93-2
M. Wt: 406.93
InChI Key: MRRVKMMAHNZUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, also known as TAK-063, is a novel and potent small molecule inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. TAK-063 has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as schizophrenia, depression, and Huntington's disease.

Scientific Research Applications

Tritium Labeling and CCR1 Antagonism

  • Synthesis and Characterization : A derivative of N-(4-chlorophenyl) benzamide, specifically a C-C chemokine receptor 1 (CCR1) antagonist, was successfully labeled with tritium for further study. This process involved tritium/hydrogen exchange using an organoiridium catalyst. The labeled compound was characterized using various techniques like liquid chromatography-mass spectrometry and (3)H-NMR, revealing multiple labeled species and retaining stereochemical configuration (Yang Hong et al., 2015).

Antitumor and Antimicrobial Applications

  • Antitumor Activity : Certain chlorinated benzamide derivatives, including those related to N-(4-chlorophenyl) benzamide, demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This highlights the potential of these compounds in cancer research (Asmaa M. Fahim & Mona A. Shalaby, 2019).
  • Antimicrobial Activity : Novel sulfonamide derivatives were synthesized and tested for their antibacterial and antifungal activities. These compounds showed high biological activity, emphasizing the versatility of benzamide derivatives in developing new antimicrobial agents (Z. Fadel & A. Al-Azzawi, 2021).

Solar Cell and Material Science Applications

  • Solar Cell Performance : A study involving dimethyl sulfoxide derivatives, related to N-(4-chlorophenyl) benzamide, explored their use in improving the morphology and performance of solar cells. This research is pivotal for the development of more efficient photovoltaic materials (T. Chu et al., 2011).

Chemical Synthesis and Reactivity

  • Synthesis and Characterization : The synthesis of various derivatives of N-(4-chlorophenyl) benzamide has been extensively studied, focusing on their chemical reactivity and potential applications in different fields. This includes the synthesis of new compounds via reactions with different reagents, highlighting the compound's versatility in organic synthesis (K. Viste et al., 1970).

Neurological Research

  • Brain Hemisphere Interactions : A derivative of N-(4-chlorophenyl) benzamide was studied for its effects on left-to-right hemisphere interactions in the brain. The compound showed asymmetrical effects on the hemispheres, emphasizing its potential use in neurological research (L. A. Piruzian & L. L. Klimenko, 1992).

properties

IUPAC Name

N-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-14-11-15(2)13-23(12-14)27(25,26)19-9-3-16(4-10-19)20(24)22-18-7-5-17(21)6-8-18/h3-10,14-15H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRVKMMAHNZUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

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